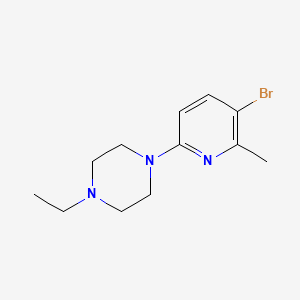

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine

描述

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine (CAS: 1289270-94-5) is a piperazine derivative featuring a brominated pyridinyl moiety and a 4-ethylpiperazine substituent. It is utilized in medicinal chemistry research, particularly in antiviral and CNS-targeting drug discovery. Its molecular formula is C₁₂H₁₇BrN₃, with a molecular weight of 283.19 g/mol . The compound is structurally characterized by a 5-bromo-6-methylpyridin-2-yl group linked to a piperazine ring, with an ethyl group at the 4-position. Commercial availability (e.g., Combi-Blocks catalog QY-1247, 97% purity) underscores its relevance in preclinical studies .

属性

IUPAC Name |

1-(5-bromo-6-methylpyridin-2-yl)-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-5-4-11(13)10(2)14-12/h4-5H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIJAZWAJLAGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridine and 4-ethylpiperazine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

科学研究应用

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. Studies have shown that 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine may modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Case Study :

A study conducted on rodent models demonstrated that administration of this compound resulted in increased levels of serotonin in the synaptic cleft, leading to improved mood and reduced anxiety-like behaviors.

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 12 | Disruption of mitochondrial function |

Neurological Research

This compound has been studied for its interactions with various neurotransmitter receptors, including dopamine and serotonin receptors. Its structural similarities to known psychoactive substances make it a candidate for exploring new treatments for neurological disorders.

Case Study :

A recent investigation into its effects on dopamine receptors revealed that the compound could act as a partial agonist, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

Synthetic Applications

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

作用机制

The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Findings :

- Antiviral Activity : Methyl substituents (e.g., 4-methylpiperazine) outperform ethyl analogs in RSV inhibition (IC₅₀ = 5.1 µM vs. micromolar range for ethyl) .

- Anti-HIV Activity : Ethyl ester derivatives (e.g., compound 11c) show moderate RNase H inhibition (IC₅₀ = 26.2 µM), but are less potent than acetylpiperazine analogs (IC₅₀ = 3.3–6.8 µM) .

- Toxicity : The ethyl group correlates with elevated hemotoxicity (e.g., compound 5b in antimalarial studies) compared to methyl or morpholine derivatives .

Pharmacological Efficacy in Disease Models

- Anticonvulsant Activity : 4-Ethylpiperazine derivatives (e.g., compound 3n) exhibit 35.99% protection against histamine-induced convulsions, underperforming compared to 2-pyridyl-substituted analogs (48.34%) .

- Gene Delivery: Cyclopropylmethyl-substituted analogs (e.g., GF46295) demonstrate superior siRNA knockdown effects in glioblastoma cells compared to ethyl derivatives .

Structural-Activity Relationships (SAR)

- Substituent Size : Smaller groups (e.g., methyl) enhance antiviral potency, while bulkier groups (ethyl, cyclopropylmethyl) improve gene delivery or metabolic stability .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in pyridinyl esters) enhance RNase H binding affinity in anti-HIV studies .

生物活性

1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, linked to a piperazine moiety. Its potential biological activities have made it a subject of various research studies, particularly in pharmacology and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrN. The presence of the bromine and methyl groups contributes to its unique reactivity profile, making it suitable for various biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, although specific mechanisms and efficacy against various pathogens require further investigation.

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in models of neuroinflammation. This suggests a possible role in treating neurodegenerative diseases.

- Enzyme Interaction : It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects. For instance, some studies indicate potential interactions with cholinesterase enzymes, relevant in Alzheimer's disease research .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may bind to specific molecular targets such as receptors or enzymes, influencing their activity. This modulation could lead to therapeutic effects in various biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-methylpyridine | Precursor for synthesis | Limited direct activity |

| 1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine | Similar structure; different piperazine substitution | Neuroinflammation imaging potential |

| Quinolinyl-pyrazoles | Different functional groups | Varied biological activities |

This table highlights how structural variations can influence biological activity, emphasizing the significance of the piperazine ring and bromine substitution in this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Antibacterial Efficacy : Research indicated that derivatives of similar pyridine compounds exhibited varying degrees of antibacterial activity against resistant strains of E. coli. These findings suggest that modifications in structure can enhance or diminish antimicrobial efficacy .

- Neuroinflammation Studies : In vitro studies demonstrated that certain derivatives could inhibit inflammatory pathways associated with neurodegeneration. This points towards a potential application in treating conditions like Alzheimer's disease.

- Enzyme Inhibition : Investigations into enzyme interactions have shown that some derivatives can inhibit cholinesterase activity effectively, which is crucial for developing treatments for cognitive impairments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。